
Atorvastatin Lactam Allyl Ester
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Overview
Description
Atorvastatin Lactam Allyl Ester is a derivative of atorvastatin, a well-known statin medication used to lower lipid levels and reduce the risk of cardiovascular diseases such as myocardial infarction and stroke . Atorvastatin works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the production of cholesterol in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Lactam Allyl Ester involves several steps, starting from the construction of the pyrrole ring. This can be achieved through various methods such as [3+2] cycloaddition, Paal-Knorr condensation, or the Hantzsch pyrrole synthesis . The key steps include the formation of an advanced ketal ester intermediate, followed by ketal deprotection and ester hydrolysis . The final product is obtained through an ethyl acetate extraction procedure, which ensures high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key improvements include isolating the pure product of the ketal deprotection step as a crystalline solid and using a convenient ethyl acetate extraction procedure .
Chemical Reactions Analysis
Types of Reactions: Atorvastatin Lactam Allyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs. These products are crucial for further research and development in medicinal chemistry.
Scientific Research Applications
Atorvastatin Lactam Allyl Ester has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying statin derivatives and their interactions with biological targets. In biology and medicine, it is investigated for its potential to lower cholesterol levels and reduce the risk of cardiovascular diseases . Additionally, it has industrial applications in the production of lipid-lowering medications.
Mechanism of Action
The mechanism of action of Atorvastatin Lactam Allyl Ester is similar to that of atorvastatin. It inhibits the enzyme HMG-CoA reductase, which is involved in the production of cholesterol in the liver . By inhibiting this enzyme, the compound reduces the levels of low-density lipoprotein (LDL) cholesterol and very-low-density lipoprotein (VLDL) cholesterol, ultimately lowering the risk of cardiovascular diseases .
Comparison with Similar Compounds
Atorvastatin Lactam Allyl Ester can be compared with other statin medications such as lovastatin, pravastatin, rosuvastatin, fluvastatin, and simvastatin . Unlike most other statins, atorvastatin and its derivatives are completely synthetic compounds . The unique structure of this compound, particularly its lactam and allyl ester groups, distinguishes it from other statins and may contribute to its unique pharmacological properties.
List of Similar Compounds:- Lovastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Simvastatin
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Properties
IUPAC Name |
prop-2-enyl (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39FN2O6/c1-4-21-45-31(42)23-30(41)22-29(40)19-20-39-33(26-15-17-27(37)18-16-26)32(25-11-7-5-8-12-25)36(24(2)3,35(39)44)34(43)38-28-13-9-6-10-14-28/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43)/t29-,30-,36?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVWJLGMYPURHV-QTHLJSQGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39FN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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